3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine
Descripción
Propiedades
IUPAC Name |
3-cyclopropyl-5-[[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-25-16-7-9-17(10-8-16)27(23,24)22-11-3-4-14(13-22)12-18-20-19(21-26-18)15-5-6-15/h7-10,14-15H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYGUOJORKVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group and the piperidinylmethyl group. The final step involves the attachment of the ethoxyphenyl sulfonyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.
Análisis De Reacciones Químicas
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.
Aplicaciones Científicas De Investigación
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes structural analogs, highlighting differences in substituents and molecular properties:
Key Findings from Structural Comparisons
Sulfonyl Group Variations
- Target Compound vs. BK65054 : Replacing the 4-ethoxybenzenesulfonyl group (target) with ethanesulfonyl (BK65054) reduces molecular weight by ~92 g/mol and simplifies the sulfonyl substituent. This likely decreases lipophilicity and may alter binding to sulfonyl-sensitive targets (e.g., kinases or GPCRs) .
Oxadiazole Substituent Effects
- Cyclopropyl vs. Isopropyl (GSK1292263) : The cyclopropyl group’s rigid, planar structure may reduce steric hindrance compared to isopropyl, favoring binding in constrained active sites .
- Fluorophenyl (Compound in ) : The electron-withdrawing fluorine atom on the oxadiazole’s phenyl ring could enhance metabolic stability but reduce solubility compared to the cyclopropyl group .
Piperidine Core Modifications
- This modification may improve interactions with polar residues in enzymes .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : The cyclopropyl-oxadiazole motif in the target compound is less prone to oxidative metabolism than ethyl-substituted oxadiazoles (e.g., H57257 in ), which may extend half-life in vivo.
Actividad Biológica
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine core, a sulfonyl group, and an oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including antibacterial and enzyme inhibitory activities.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol.
Structural Components
- Piperidine : A six-membered ring containing one nitrogen atom, known for its presence in various pharmacologically active compounds.
- Oxadiazole : A five-membered ring containing two nitrogen atoms, often associated with antimicrobial and anticancer properties.
- Sulfonyl Group : Enhances solubility and biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance:
- A series of synthesized compounds similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while displaying weaker activity against other bacterial strains like Escherichia coli and Staphylococcus aureus .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The synthesized derivatives demonstrated significant urease inhibitory activity, which is important for managing urinary tract infections. Some derivatives exhibited IC50 values as low as , indicating potent activity compared to standard drugs .
Binding Studies
Bovine serum albumin (BSA) binding studies suggest that these compounds have favorable interactions with plasma proteins, which may enhance their bioavailability and therapeutic efficacy .
Study 1: Antibacterial Efficacy
In a study examining various oxadiazole-piperidine derivatives, the target compound was tested against multiple bacterial strains. The results indicated:
- Strong inhibition against Salmonella typhi (zone of inhibition: 20 mm).
- Moderate inhibition against Pseudomonas aeruginosa (zone of inhibition: 12 mm).
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibitors revealed:
- The target compound displayed an IC50 value of for AChE, significantly lower than the reference standard (IC50 = ).
- Urease inhibition was also notable with several compounds showing IC50 values under .
Q & A
Q. What are the optimal synthetic routes for this compound, considering its structural complexity?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with:
Cyclopropane-oxadiazole core formation : Cyclocondensation of cyclopropanecarboxylic acid hydrazide with nitriles under acidic conditions (e.g., POCl₃) to yield 3-cyclopropyl-1,2,4-oxadiazole .
Piperidine sulfonylation : Reacting 4-ethoxybenzenesulfonyl chloride with piperidine under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate .
Methylation and coupling : Alkylation of the oxadiazole moiety with a bromomethyl-piperidine derivative, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Critical Parameters :
- Temperature control (<5°C during sulfonylation to prevent side reactions).
- Use of anhydrous solvents (DMF, THF) to avoid hydrolysis of intermediates.
Q. How can researchers validate the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Key Modifications :
- Assays :
- In vitro enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases, proteases) .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with controls for nonspecific toxicity .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., crystallographic PDB: 3ERT for sulfonamide-binding enzymes) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond persistence .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen as H-bond acceptor, oxadiazole as π-π stacker) .
Q. How can crystallographic data resolve conflicting reports on its conformational stability?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and torsional strain in the piperidine-oxadiazole junction .
- SHELX Refinement : SHELXL-2018 for anisotropic displacement parameters and validation via R-factor convergence (<0.05) .
Example Findings :
| Parameter | Observed Value | Ideal Range |
|---|---|---|
| C-N bond length | 1.34 Å | 1.32–1.38 Å |
| Torsion angle | 12.5° | <15° |
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Controlled Variables :
- Meta-Analysis : Use PRISMA guidelines to compare IC₅₀ values from ≥3 independent studies, applying ANOVA for statistical significance (p <0.05) .
Methodological Challenges
Q. What are the limitations of current synthetic methods for scaling up production?
Methodological Answer:
- Bottlenecks :
- Solutions :
Q. How can metabolic stability be evaluated in preclinical models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
